![molecular formula C23H24N2O3S B4008054 N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4008054.png)
N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide
Overview
Description
This compound belongs to a class of substances that have been the focus of research due to their intriguing chemical and physical properties. The structural complexity and functional diversity offer significant potential in various scientific fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of compounds related to N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide involves complex reactions, including the reduction of corresponding substituted N-(benzoylimino) derivatives and the use of specific catalysts for achieving desired yields and purity (Gangapuram et al., 2009).
Molecular Structure Analysis
Detailed molecular structure analyses, employing techniques such as density functional theory (DFT), have elucidated the vibrational frequency, potential energy distribution, and electronic properties of similar compounds. These studies reveal the structural behavior and bioactive nature of the molecules (A. FazilathBasha et al., 2021).
Chemical Reactions and Properties
Research on the chemical reactions and properties of related compounds demonstrates their reactivity nature, including local reactivity descriptors and natural bond orbital analysis. These studies are crucial for understanding the compounds' potential interactions and stability under various conditions (A. FazilathBasha et al., 2021).
Scientific Research Applications
Synthesis and Inhibition Studies
- Carbonic Anhydrase Inhibition : The compound 4-Amino-N-(4-sulfamoylphenyl)benzamide, closely related to N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide, was synthesized and used to create novel acridine sulfonamide compounds. These compounds demonstrated inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII, showing potential as metalloenzyme inhibitors (Ulus et al., 2013).
Molecular Structure and Docking Studies
- Molecular Docking and Vibrational Spectroscopic Investigation : N-((4-aminophenyl)sulfonyl)benzamide, a molecule structurally related to the queried compound, was optimized using density functional theory. The study revealed its structural behavior and bioactive nature, including antifungal and antiviral properties, through molecular docking analysis (FazilathBasha et al., 2021).
Anticancer Research
- Anticancer Evaluation of Derivatives : Phenylaminosulfanyl-1,4‐naphthoquinone derivatives, containing a structure similar to N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide, showed remarkable cytotoxic activity against human cancer cell lines. These findings suggest potential in cancer therapy (Ravichandiran et al., 2019).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally akin to the queried compound, showed potential as class III agents in cardiac electrophysiological activity, indicating use in heart-related treatments (Morgan et al., 1990).
Polymer Chemistry
- Polyimide Films : The use of diamine monomers, including structures similar to N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide, in the synthesis of polyimide films highlights their role in material science, particularly in enhancing thermal and mechanical properties of polymers (Jeon et al., 2022).
Sensor Development
- Samarium(III) Selective Membrane Sensor : A study found that derivatives structurally related to the queried compound can be excellent ionophores for creating novel samarium-selective membrane sensors. This application is crucial in analytical chemistry for detecting specific metal ions (Ganjali et al., 2003).
properties
IUPAC Name |
N-benzyl-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18-12-14-21(15-13-18)29(27,28)25-22(20-10-6-3-7-11-20)16-23(26)24-17-19-8-4-2-5-9-19/h2-15,22,25H,16-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTONOCIAPTGJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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